molecular formula C17H11N3O B189429 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile CAS No. 737-54-2

4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile

Cat. No. B189429
CAS RN: 737-54-2
M. Wt: 273.29 g/mol
InChI Key: OJLBPYXICVIGMG-UHFFFAOYSA-N
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Description

4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile (4-OH-DPC) is a chemical compound with a wide range of applications in scientific research. It is a derivative of pyrimidinecarbonitrile, a heterocyclic compound consisting of a pyrimidine ring with a carbonitrile group attached to the 6-position. 4-OH-DPC has been used in various studies in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Properties

4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile serves as a foundational chemical in the synthesis of diverse heterocyclic compounds, offering a pathway to explore new materials with potential therapeutic importance. A notable application involves its derivative, 1,3-diphenyl-5-hydroxy-2,4-dioxo pyrimido[4,5-b]quinolines, synthesized through the reaction with anthranilic acid and polyphosphoric acid, yielding products with significant biological activity. This synthesis demonstrates the compound's versatility in creating biologically potent pyrimido[4,5-b]quinolines with potential therapeutic applications, reflecting its importance in medicinal chemistry and pharmaceutical research (Nandha kumar et al., 2001).

Medicinal Chemistry and Biological Activities

The broader family of pyrimidine compounds, to which 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile belongs, exhibits a wide range of pharmacological activities. Pyrimidines are known for their roles in anti-inflammatory, antimicrobial, anticancer, and other therapeutic areas. Research into the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives highlights their significance. For instance, various pyrimidines have shown potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. This underlines the utility of pyrimidine derivatives in designing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).

Optoelectronic Applications

Beyond medicinal applications, pyrimidine and its derivatives have also found use in the field of optoelectronics. The incorporation of pyrimidine rings into π-extended conjugated systems has proven valuable for creating novel materials for organic light-emitting diodes (OLEDs), photovoltaic devices, and other electronic applications. These applications highlight the versatility of pyrimidine derivatives in crossing the boundaries from pharmaceutical science to material science and engineering, underscoring the broad utility of compounds like 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile (Lipunova et al., 2018).

properties

IUPAC Name

6-oxo-2,4-diphenyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O/c18-11-14-15(12-7-3-1-4-8-12)19-16(20-17(14)21)13-9-5-2-6-10-13/h1-10H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLBPYXICVIGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355829
Record name 4-hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile

CAS RN

737-54-2
Record name 4-hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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